molecular formula C21H21BrN2OS B2528099 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 681274-16-8

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2528099
CAS No.: 681274-16-8
M. Wt: 429.38
InChI Key: NBESUIRZTMIDGM-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, pyrrolidine, and bromophenyl groups

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by indole derivatives . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, and physical and chemical properties.

Mechanism of Action

Indole Derivatives and Their Biological Potential

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Target of Action

This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, making them potentially useful as antiviral agents .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the indole derivative .

Result of Action

The result of the action of indole derivatives can include a variety of effects at the molecular and cellular level, depending on their specific mode of action and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as nicotine and proline.

    Bromophenyl Derivatives: Compounds containing the bromophenyl group, such as bromobenzene and bromophenol.

Uniqueness

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of indole, pyrrolidine, and bromophenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESUIRZTMIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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